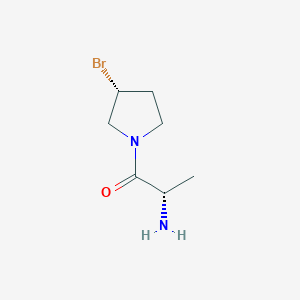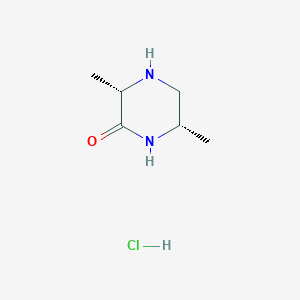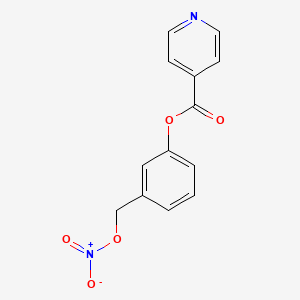![molecular formula C9H11BrN2 B15051367 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine is an organic compound with the molecular formula C9H11BrN2.
Métodos De Preparación
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine typically involves multiple steps. One common synthetic route starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrobromic acid, methanesulfonic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine can be compared with other similar compounds, such as:
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline: Shares a similar core structure but differs in the position and type of substituents.
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoline): Another related compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-4-7-8(12-9)3-1-2-6-11-7/h4-5,11H,1-3,6H2 |
Clave InChI |
SISIHSMGPGUDCT-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=C(C1)N=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


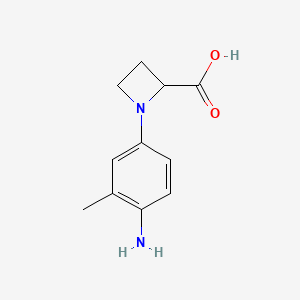
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
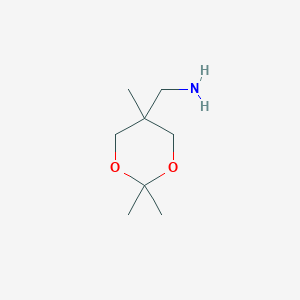
![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
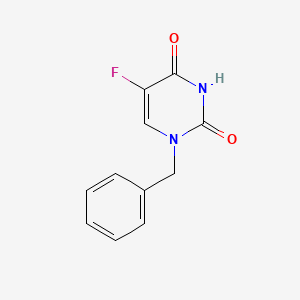
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051344.png)
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
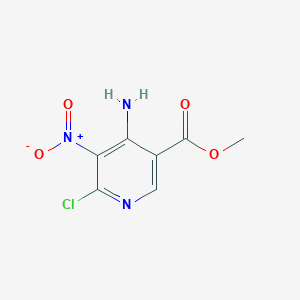
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
